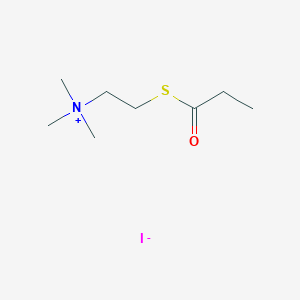

Propionylthiocholine iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQIXLJDWWVGAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24578-90-3 (Parent) | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40940118 | |

| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-73-5 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionylthiocholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propionylthiocholine Iodide (CAS No. 1866-73-5): A Senior Application Scientist's In-Depth Technical Guide to its Core Utility in Cholinesterase Research

Introduction

Propionylthiocholine iodide (PTC), a synthetic choline ester, serves as an indispensable tool in the realm of neuroscience and clinical diagnostics. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to act as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two principal classes of cholinesterases in vertebrates. The enzymatic hydrolysis of PTC forms the basis of a widely used colorimetric assay for quantifying cholinesterase activity. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its practical application in robust enzymatic assays, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound [1][2][][4][5][6]

| Property | Value |

| CAS Number | 1866-73-5 |

| Molecular Formula | C₈H₁₈INOS |

| Molecular Weight | 303.20 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 200-202 °C |

| Solubility | Soluble in water |

| Storage Temperature | -20°C |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[6] Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is mandatory.

Table 2: Safety and Handling Information for this compound [6][7][8]

| Hazard Classification | Precautionary Measures |

| Skin Irritation (Category 2) | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water. |

| Serious Eye Damage (Category 1) | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Avoid breathing dust. Use only in a well-ventilated area. |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a dust mask (e.g., N95) are recommended. |

Mechanism of Action: A Substrate for Cholinesterases

The utility of this compound lies in its role as a chromogenic substrate for cholinesterases. The enzymatic reaction it undergoes is the cornerstone of the widely adopted Ellman's assay, a simple and reliable method for measuring cholinesterase activity.[9][10][11]

The Ellman's Assay: A Two-Step Reaction

-

Enzymatic Hydrolysis: Cholinesterase cleaves the thioester bond in Propionylthiocholine, releasing propionic acid and thiocholine.[]

-

Colorimetric Detection: The free thiol group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[9][10][11][13] The rate of TNB formation is directly proportional to the cholinesterase activity.

Caption: A streamlined workflow for the Ellman's assay using this compound.

Applications in Research and Diagnostics

The measurement of cholinesterase activity using this compound has significant applications in various fields of research and clinical diagnostics.

A. Alzheimer's Disease Research

Cholinesterase inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease. Assays utilizing this compound are employed to screen for and characterize novel cholinesterase inhibitors, aiding in the development of more effective therapeutics.

Caption: Workflow for Alzheimer's drug discovery using this compound-based assays.

B. Detection of Organophosphate and Carbamate Pesticides

Organophosphate and carbamate pesticides are potent inhibitors of cholinesterases. [14]Assays based on this compound can be used for the sensitive detection of these pesticides in environmental and biological samples, serving as a valuable tool for toxicology studies and food safety monitoring. [14] C. Diagnosis of Myasthenia Gravis

Myasthenia gravis is an autoimmune disorder characterized by the presence of antibodies against the acetylcholine receptor. [15][16][17][18][19]While direct measurement of these antibodies is the primary diagnostic method, cholinesterase activity assays can provide supportive evidence and help in monitoring the efficacy of treatment with cholinesterase inhibitors.

Conclusion

This compound is a versatile and reliable substrate for the measurement of cholinesterase activity. Its well-characterized properties and its central role in the robust Ellman's assay make it an indispensable tool for researchers in neuroscience, toxicology, and clinical diagnostics. A comprehensive understanding of its mechanism of action, its comparative advantages, and the nuances of the experimental protocols in which it is used is essential for generating high-quality, reproducible data. This guide serves as a foundational resource for both novice and experienced scientists seeking to leverage the power of this compound in their research endeavors.

References

-

ChemWhat. (n.d.). This compound CAS#: 1866-73-5. Retrieved from [Link]

- Komers, K., et al. (2006). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.

- Worek, F., et al. (2016). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331.

- Taylor, P., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetylthiocholine iodide. Retrieved from [Link]

- Mohammadi, M., et al. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-2.

-

BMG Labtech. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

- Komers, K., et al. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388.

- Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. International Journal of Electrochemical Science, 8, 2341-2356.

- Lin, Y. T., et al. (2025). Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters. Biosensors, 15(3), 123.

- Komers, K., et al. (2007). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine.

-

Tecan. (n.d.). State-of-the-art assays for myasthenia gravis. Retrieved from [Link]

- Grover, G., et al. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. International Journal of Molecular Sciences, 22(16), 8753.

- Radic, Z., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.

- Masson, P., et al. (2007). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(9), 1139-1147.

- Vincent, A., et al. (1981). Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays.

- Oger, J., et al. (1987). Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes. The Canadian Journal of Neurological Sciences, 14(3), 297-302.

- Li, Y., et al. (2019). Serological diagnosis of myasthenia gravis and its clinical significance.

- Meriggioli, M. N., & Sanders, D. B. (2012). Diagnosis of Myasthenia Gravis. Current Neurology and Neuroscience Reports, 12(3), 255-263.

Sources

- 1. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]

- 2. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]

- 4. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tecan.com [tecan.com]

- 16. Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.amegroups.cn [cdn.amegroups.cn]

- 19. mdpi.com [mdpi.com]

Propionylthiocholine iodide molecular weight

An In-depth Technical Guide to Propionylthiocholine Iodide: Properties, Application, and Best Practices in Cholinesterase Assays

Introduction

This compound (PTC) is a synthetic choline ester that has become an indispensable tool for researchers in neurobiology, toxicology, and clinical chemistry. As a sulfur-containing analog of the endogenous neurotransmitter acetylcholine, it serves as a specific chromogenic substrate for cholinesterase enzymes, particularly butyrylcholinesterase (BChE). The hydrolysis of PTC by BChE is the foundational principle of the Ellman's assay, a robust and widely adopted method for quantifying cholinesterase activity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of this compound, the scientific rationale behind its use, and a detailed, field-proven protocol for its application in enzymatic assays.

Part 1: Core Physicochemical Properties

A precise understanding of a reagent's properties is the bedrock of reproducible science. This compound is a quaternary ammonium salt, presenting as a white to very light yellow crystalline powder.[2] Its structure is key to its function; the thioester bond is susceptible to enzymatic cleavage, and the positively charged quaternary amine ensures its solubility in aqueous buffers and recognition by the active site of cholinesterases.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 303.20 g/mol | [3][][5] |

| Chemical Formula | C₈H₁₈NOSI | [3][5] |

| CAS Number | 1866-73-5 | [3][][5][6] |

| Synonyms | (2-Mercaptoethyl)trimethylammonium iodide propionate, S-Propionylthiocholine iodide | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 200-202 °C | [2][7] |

| Storage Temperature | -20°C | [3][7] |

| Purity | Typically ≥98% | [3][5] |

Part 2: The Scientific Rationale - Application in Cholinesterase Research

The primary utility of this compound lies in its role as a substrate in the colorimetric determination of cholinesterase activity, a method first described by George Ellman.[8] This assay is elegant in its simplicity and powerful in its application, from diagnosing pesticide exposure to screening for novel Alzheimer's disease therapeutics.[9][10]

The Enzymatic Reaction Mechanism

The assay proceeds in two sequential steps. First, butyrylcholinesterase in the sample hydrolyzes the propionylthiocholine substrate, cleaving the thioester bond. This enzymatic reaction releases two products: propionate and thiocholine.

Second, the newly formed thiocholine, which contains a free sulfhydryl (-SH) group, immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This non-enzymatic reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and the bright yellow dianion, 5-thio-2-nitrobenzoate (TNB²⁻).[8][11] The rate of TNB²⁻ formation, which is directly proportional to the cholinesterase activity, can be monitored by measuring the increase in absorbance at 412 nm.[12][13]

Causality Behind Experimental Choices

-

Substrate Specificity: While structurally similar to acetylthiocholine (ATC), PTC is often the preferred substrate for measuring BChE activity. BChE hydrolyzes PTC at a significant rate, whereas its activity towards ATC can be lower, making PTC a more sensitive choice for specifically characterizing BChE in samples where both BChE and acetylcholinesterase (AChE) may be present.[9][10]

-

Buffer pH: The reaction is typically performed in a phosphate buffer at a slightly alkaline pH (7.4 to 8.0).[10][11] This is a critical compromise. The enzymatic activity of BChE is generally optimal within this physiological range. Furthermore, the reaction between the sulfhydryl group of thiocholine and DTNB is favored at pH > 7.0, and the resulting TNB²⁻ product has a maximal molar extinction coefficient at 412 nm at pH 8.0, ensuring maximum sensitivity.[11]

-

Wavelength Selection (412 nm): The choice of 412 nm is dictated by the spectral properties of the TNB²⁻ anion, which exhibits a strong, distinct absorbance peak at this wavelength.[13] The reactants (PTC, thiocholine, DTNB) do not absorb significantly at 412 nm, providing a clean, low-background signal that is directly proportional to the product concentration.

Part 3: Field-Proven Experimental Protocol

This protocol describes a robust method for quantifying BChE activity in biological samples, such as serum or plasma, using a 96-well microplate reader.

Experimental Workflow Diagram

Step-by-Step Methodology

1. Reagent Preparation:

-

Reaction Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.4.

-

DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store protected from light at 4°C.

-

PTC Substrate Stock Solution (100 mM): Dissolve 30.3 mg of this compound in 1 mL of deionized water. Prepare fresh daily. Expertise Note: Preparing the substrate fresh is critical as the thioester bond can undergo slow, spontaneous hydrolysis in aqueous solution over time, leading to elevated background readings.

2. Sample Preparation:

-

Dilute biological samples (e.g., human serum) 1:100 to 1:400 in Reaction Buffer.[10]

-

Trustworthiness Principle: The appropriate dilution factor is crucial to ensure the reaction rate is linear over the measurement period. A high enzyme concentration will deplete the substrate too quickly, leading to an underestimation of activity. It is recommended to test several dilutions for unknown samples.[10]

3. Microplate Setup (Final Volume: 200 µL/well):

-

For each sample, prepare at least two wells: a "Test Well" and a "Sample Blank Well".

-

To all wells, add:

-

160 µL of Reaction Buffer

-

10 µL of DTNB Stock Solution (Final concentration: 0.5 mM)

-

-

To Test Wells and Sample Blank Wells, add:

-

10 µL of your diluted sample.

-

-

To a "Reagent Blank" well, add:

-

10 µL of Reaction Buffer (instead of sample).

-

4. Pre-incubation:

-

Incubate the plate for 5-10 minutes at 25°C.

-

Causality Note: This step allows any non-enzymatic reactions between free sulfhydryl groups already present in the sample and DTNB to go to completion, ensuring that the subsequent change in absorbance is due solely to enzymatic activity. The Sample Blank well will account for this baseline absorbance.

5. Reaction Initiation and Measurement:

-

To initiate the reaction, add 20 µL of PTC Substrate Stock Solution to the "Test Wells" and "Reagent Blank" well. (Final concentration: 10 mM).

-

To the "Sample Blank Wells," add 20 µL of Reaction Buffer (without substrate).

-

Immediately place the plate in a microplate reader and begin kinetic measurement. Record the absorbance at 412 nm every 60 seconds for 10-20 minutes.

Part 4: Data Interpretation and Validation

1. Calculating the Rate of Reaction:

-

For each well, plot absorbance (412 nm) versus time (minutes).

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate the corrected rate for each sample:

-

Corrected Rate (ΔAbs/min) = Rate(Test Well) - Rate(Sample Blank)

-

Self-Validating System: The Sample Blank corrects for any non-enzymatic increase in absorbance, ensuring the measured rate is specific to BChE activity.

-

2. Calculating Enzyme Activity:

-

Enzyme activity is calculated using the Beer-Lambert law (A = εcl).

-

Activity (U/L) = (ΔAbs/min * Total Volume (µL)) / (ε * Path Length (cm) * Sample Volume (µL)) * Dilution Factor * 10⁶

-

ΔAbs/min: The corrected rate of absorbance change.

-

Total Volume: 200 µL.

-

ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹.[11]

-

Path Length (c): Typically determined by the plate reader or by using a standard volume (e.g., for 200 µL, path length is often ~0.5-0.6 cm, but this should be verified for your instrument).

-

Sample Volume: 10 µL.

-

Dilution Factor: e.g., 100 or 400.

-

10⁶: Factor to convert units to micromoles/min/Liter (U/L).

-

Part 5: Safety and Handling

This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[3][7]

-

Handling: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]

-

Storage: Store the solid compound tightly sealed at -20°C to ensure long-term stability and prevent degradation.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound, defined by its molecular weight of 303.20 g/mol , is more than just a chemical reagent; it is a key that unlocks the quantitative study of butyrylcholinesterase.[3][][5] Its well-characterized physicochemical properties and reliable reactivity in the Ellman's assay provide the foundation for accurate and reproducible results. A thorough understanding of the scientific principles behind the assay—from substrate choice and buffer pH to kinetic analysis—is paramount for any researcher. By employing the validated protocols and expert insights detailed in this guide, scientists can confidently leverage this compound to advance our understanding of cholinergic systems in health and disease.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. Retrieved from [Link]

-

Pećina, M., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE. Retrieved from [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New findings about Ellman's method to determine cholinesterase activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]

- 3. This compound = 98 1866-73-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Handling of Propionylthiocholine Iodide in Water and DMSO

For researchers, scientists, and drug development professionals, the precise and reliable preparation of substrate solutions is a foundational step for generating reproducible data. Propionylthiocholine iodide, a key substrate for cholinesterases, is central to numerous enzymatic assays, particularly in neurobiology and toxicology. Its behavior in different solvents is not merely a matter of solubility but a critical parameter that dictates experimental design, data integrity, and the long-term viability of stored reagents.

This guide provides a detailed examination of the solubility, stability, and handling of this compound in two of the most common laboratory solvents: water and dimethyl sulfoxide (DMSO). Moving beyond simple data points, we will explore the underlying chemical principles and provide field-proven protocols to ensure the success of your experiments.

Core Physicochemical Properties of this compound

Understanding the fundamental properties of a reagent is the first step toward its effective use. This compound is a quaternary ammonium salt, a structural feature that is the primary determinant of its solubility characteristics.

| Property | Value | Source(s) |

| Chemical Name | (2-Mercaptoethyl)trimethylammonium iodide propionate | [1] |

| CAS Number | 1866-73-5 | [1] |

| Molecular Formula | C₈H₁₈INOS | [1][] |

| Molecular Weight | 303.20 g/mol | [1] |

| Appearance | White to very light yellow crystalline powder | |

| Melting Point | 200-202 °C | |

| Storage (Solid) | -20°C, desiccated, protected from light |

Solubility Profile: Water vs. DMSO

The choice of solvent is a critical decision point in experimental design. For this compound, both water and DMSO are effective solvents, but they serve distinct purposes dictated by their performance in terms of solution stability.

-

Water (Polar Protic Solvent): As an ionic salt, this compound readily dissolves in water. The polar water molecules effectively solvate the quaternary ammonium cation and the iodide anion, leading to high solubility. This makes water the ideal solvent for preparing fresh, ready-to-use working solutions for immediate application in aqueous biochemical assays, such as the Ellman's method.[]

-

DMSO (Polar Aprotic Solvent): DMSO is a highly polar organic solvent capable of dissolving a wide range of compounds, including ionic salts.[3] While it is an excellent solvent for this compound, its primary advantage lies in its ability to be stored at low temperatures without freezing solid (M.P. 19°C) and its role in preserving the stability of many dissolved compounds compared to aqueous solutions.[4][5]

While specific quantitative solubility data for this compound is not widely published, extensive data from its close structural analog, acetylthiocholine iodide, provides a reliable benchmark for practical laboratory work.

| Solvent | Reported Solubility of Acetylthiocholine Iodide (Analog) | Inferred Practical Solubility of this compound | Primary Application |

| Water | ~50 g/L to 100 mg/mL | High. Readily soluble for all typical assay concentrations. | Preparation of fresh working solutions for immediate use. |

| DMSO | ≥ 58 mg/mL to ≥ 100 mg/mL | High. Readily soluble for creating concentrated stocks. | Preparation of concentrated stock solutions for long-term storage. |

Note: The solubility data for the acetylthiocholine iodide analog is provided as a close approximation.[6][7][8][9][10] Researchers should always perform a small-scale test to confirm solubility at their desired concentration.

Strategic Solvent Selection: A Workflow

The decision to use water or DMSO is contingent on the experimental timeline and requirements. This workflow provides a logical framework for making that choice.

Caption: Decision workflow for solvent selection.

Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. The following methods are based on best practices and established procedures for analogous compounds.

Protocol 1: Preparation of a Fresh Aqueous Working Solution

Causality: This protocol is designed for immediate use in an enzymatic assay. The core principle is to minimize the time the substrate spends in an aqueous environment where it is susceptible to hydrolysis, thereby ensuring the accuracy of kinetic measurements. Aqueous solutions of similar thiocholine esters are not recommended for storage for more than one day.[7][11]

Methodology:

-

Pre-calculation: Determine the final concentration and volume of the this compound solution required for your assay. Calculate the mass of solid needed (Mass = Concentration × Volume × Molecular Weight).

-

Weighing: Accurately weigh the calculated mass of this compound powder. Expert Tip: As the compound can be hygroscopic, perform this step quickly and in a low-humidity environment if possible. Always handle with appropriate personal protective equipment (PPE).[12]

-

Dissolution: Add the powder to the appropriate volume of your chosen aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0-8.0).

-

Mixing: Vortex the solution gently until the solid is completely dissolved. The dissolution should be rapid.

-

Storage: Place the solution on ice and use it within the same day. Do not store aqueous solutions.

Protocol 2: Preparation of a Concentrated DMSO Stock Solution

Causality: This protocol is designed to create a stable, long-term stock that can be reliably used over multiple experiments. DMSO is used because it enhances the stability of the thioester bond at low temperatures compared to aqueous solutions.[4] Aliquoting is a self-validating step that prevents degradation from repeated freeze-thaw cycles.[11][13]

Caption: Workflow for DMSO stock solution preparation.

Methodology:

-

Pre-calculation: Decide on a convenient stock concentration (e.g., 100 mM or 50 mg/mL). Calculate the mass of solid needed.

-

Weighing: Weigh the this compound into a chemical-resistant tube (e.g., glass or polypropylene).

-

Solvent Addition: Add the appropriate volume of anhydrous (dry) DMSO. Expert Tip: The presence of water in DMSO can accelerate the degradation of susceptible compounds during storage. Using a fresh, sealed bottle of anhydrous DMSO is a critical step for ensuring long-term stability.[4]

-

Dissolution: Vortex the solution until all solid material is dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, though it is typically not required.[14]

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile cryovials. This is the most critical step for preserving the integrity of the stock.

-

Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 3-6 months is a common practice for similar compounds) or at -80°C for long-term storage.[10][11] Always protect from light.

Stability and Storage: A Comparative Summary

| Parameter | Aqueous Solution | DMSO Stock Solution | Rationale & Field Insights |

| Recommended Use | Immediate | Long-term stock | Aqueous solutions are prone to hydrolysis of the thioester bond, altering the effective substrate concentration. |

| Storage Duration | Not recommended. Prepare fresh daily. | Up to 3-6 months at -20°C; >6 months at -80°C (in aliquots) | Low temperatures and the aprotic nature of DMSO significantly slow degradation pathways.[10][11] |

| Storage Conditions | On ice, protected from light, for the duration of the experiment. | Tightly sealed aliquots, protected from light, at -20°C or -80°C. | Minimizing light exposure and freeze-thaw cycles are paramount for maintaining compound integrity. |

Conclusion

The effective use of this compound hinges on a clear understanding of its solvent-dependent behavior. While its high solubility in both water and DMSO offers flexibility, the profound difference in solution stability dictates their strategic application. Aqueous solutions are exclusively for immediate use, whereas anhydrous DMSO is the superior choice for creating reliable, long-term stock solutions. By implementing the validated protocols and workflows outlined in this guide, researchers can ensure the integrity of their substrate, leading to more accurate, reproducible, and trustworthy experimental outcomes.

References

-

ResearchGate. (2017). How to store the c-PTIO stock solution?. Retrieved from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Assay and Drug Development Technologies, 2(2), 205-212. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet - Acetylthiocholine iodide. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Acetylthiocholine iodide | TargetMol [targetmol.com]

- 9. carlroth.com [carlroth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Propionylthiocholine Iodide with Cholinesterase

This guide provides a comprehensive examination of the interaction between propionylthiocholine (PTC) iodide and cholinesterases, intended for researchers, scientists, and professionals in drug development. We will explore the core biochemical mechanism, differentiate its interaction with key cholinesterase enzymes, and provide a field-proven experimental protocol for its application.

Introduction: The Significance of Cholinesterase and its Substrates

Cholinesterases are a family of serine hydrolase enzymes critical for regulating cholinergic neurotransmission.[1][2] The two primary types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which, despite being structurally similar, exhibit distinct substrate specificities and physiological roles.[3][4] AChE is a key enzyme for terminating nerve impulses by rapidly hydrolyzing the neurotransmitter acetylcholine.[5][6] BChE, while capable of hydrolyzing acetylcholine, also metabolizes a broader range of esters and serves as a backup for AChE.[1]

The study of these enzymes is paramount in neuroscience and pharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a primary therapeutic strategy.[1][5] To accurately measure the activity of these enzymes and screen for potential inhibitors, researchers rely on synthetic substrates that produce a quantifiable signal upon hydrolysis. Propionylthiocholine iodide is one such critical tool, a thio-analog of the natural substrate that enables a robust and sensitive colorimetric assay.

The Core Reaction Cascade: A Two-Step Mechanistic Pathway

The use of this compound to measure cholinesterase activity is based on a two-step coupled enzymatic reaction, famously known as the Ellman's assay.[5][7] This method is valued for its speed, reliability, and cost-effectiveness.[8]

Step 1: Enzymatic Hydrolysis of Propionylthiocholine

The primary reaction involves the hydrolysis of propionylthiocholine by a cholinesterase enzyme. The enzyme's active site contains a catalytic triad of amino acids (serine, histidine, and an acidic residue) that facilitates this process.[6] The reaction proceeds as follows:

-

Binding: Propionylthiocholine binds to the active site of the cholinesterase.

-

Acylation: The serine residue performs a nucleophilic attack on the carbonyl group of the propionyl ester. This forms a transient tetrahedral intermediate.

-

Thiocholine Release: The intermediate collapses, releasing the first product, thiocholine , which possesses a free sulfhydryl (-SH) group. The enzyme is left in a temporary, propionylated state.

-

Deacylation: A water molecule, activated by the histidine residue, hydrolyzes the propionyl-enzyme bond, releasing propionate and regenerating the free, active enzyme.

This hydrolysis mechanism is qualitatively similar to the natural hydrolysis of acetylcholine.[9][10]

Step 2: The Chromogenic Reporter Reaction

The thiocholine produced in the first step is colorless. To quantify the rate of the enzymatic reaction, a chromogenic reagent is required. This is the role of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[7][11]

-

Thiol-Disulfide Exchange: The free sulfhydryl group on thiocholine rapidly attacks the disulfide bond of DTNB.[5]

-

Signal Generation: This reaction cleaves DTNB, producing a mixed disulfide (propionylthiocholine-TNB) and the vibrant yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[5][12]

The intensity of this yellow color, which has a strong absorbance maximum at 412 nm, is directly proportional to the concentration of thiocholine produced.[7][13] By measuring the rate of increase in absorbance over time, one can precisely calculate the rate of the cholinesterase-catalyzed reaction.[5]

Mechanism of Propionylthiocholine Hydrolysis and DTNB Reaction

Caption: Step-by-step workflow for the Ellman's assay.

Detailed Step-by-Step Procedure

-

Plate Setup: Designate wells for:

-

Blank: Contains Assay Buffer, DTNB, and PTC, but no enzyme. This corrects for spontaneous substrate hydrolysis.

-

Control: Contains all reagents, including the enzyme, to measure uninhibited activity.

-

Test Sample: Contains all reagents plus the test compound (inhibitor).

-

-

Reagent Addition: To each well of the 96-well plate, add the components in the following order (example volumes for a 200 µL final reaction):

-

140 µL of Assay Buffer

-

10 µL of 10 mM DTNB Stock

-

20 µL of Enzyme Solution (or buffer for blanks)

-

10 µL of Test Compound (or vehicle for controls)

-

-

Pre-incubation: Mix gently and pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C). This allows the enzyme and any inhibitor to interact before the reaction starts.

-

Reaction Initiation: To start the reaction, add 20 µL of 10 mM PTC Stock to all wells. Use a multichannel pipette for simultaneous addition to ensure consistent timing.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 15-30 minutes. [5]

Data Analysis

-

Calculate Reaction Rate: For each well, plot absorbance (Y-axis) versus time (X-axis). The slope of the linear portion of this curve represents the reaction rate (V) in units of ΔAbs/min.

-

Correct for Blank: Subtract the rate of the blank from the rates of all control and test wells. This accounts for any non-enzymatic reaction.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change into the rate of product formation.

-

Activity (mol/min/L) = (ΔAbs/min) / (ε × b)

-

ΔAbs/min: The blank-corrected rate of absorbance change.

-

ε (Molar Extinction Coefficient): 14,150 M⁻¹cm⁻¹. [11] * b (Path Length): The path length of the sample in the well (in cm). This is typically provided by the plate manufacturer or can be determined empirically.

-

-

-

Determine Inhibition (if applicable):

-

% Inhibition = [1 - (Rate of Test Sample / Rate of Control)] × 100

-

Conclusion

This compound serves as an indispensable tool for the functional study of cholinesterases. Its mechanism of action, based on enzymatic hydrolysis followed by a robust colorimetric reaction with DTNB, provides a reliable and quantifiable method for measuring enzyme activity. Furthermore, its differential hydrolysis by AChE and BChE offers valuable insight into the specific cholinesterase profiles within biological samples. The standardized protocol detailed herein provides a framework for obtaining reproducible and accurate data, essential for advancing research in neuropharmacology and drug discovery.

References

-

Dingova, D., Leroy, J., Cheĺ, A., Garaj, V., Krejci, E., & Hrabovska, A. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 462, 67–75. [Link]

-

Pohanka, M. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Chemico-Biological Interactions, 222, 28-32. [Link]

-

Sinko, G., Calić, M., Bosak, A., & Kovarik, Z. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. Analytical Biochemistry, 370(2), 223–227. [Link]

-

ResearchGate. (n.d.). Substrate specificity of AChE B. The rate of hydrolysis of acetylthiocholine (f), acetyl-[-methyl]thiocholine (), propionylthiocholine () and butyrylthiocholine (OE). [Link]

-

Pediaa. (2024, January 22). What is the Difference Between Acetylcholinesterase and Butyrylcholinesterase. Pediaa.com. [Link]

-

Pang, Y. P., & Gao, Y. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. Journal of molecular graphics & modelling, 30, 134–144. [Link]

-

Mohammadi, M., & Hafezi, S. (2017). Ellman’s method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 6(2), 121-122. [Link]

-

Stariat, J., & Dvorak, J. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388. [Link]

-

ResearchGate. (2002). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase. [Link]

-

Gosset, J. (n.d.). Acetylcholinesterase and butyrylcholinesterase (AChE and BChE). [Link]

-

BMG Labtech. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

- Worek, F., & Thiermann, H. (2013). History and New Developments of Assays for Cholinesterase Activity and Inhibition. In Anticholinesterase Pesticides. Springer.

- Dvorak, J., & Stariat, J. (2006). Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine.

-

Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2008-present). Expert opinion on therapeutic patents, 21(11), 1835-1855. [Link]

-

Dvorak, J., & Stariat, J. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C, 61(3-4), 289-294. [Link]

-

Wikipedia. (n.d.). Cholinesterase inhibitor. [Link]

-

Kunkulol, R. (2015). Acetylcholinesterase inhibitors. SlideShare. [Link]

-

Khandhar, P. B., & Tuck, B. (2023). Physiology, Acetylcholinesterase. In StatPearls. StatPearls Publishing. [Link]

-

Alila Medical Media. (2020, June 9). Cholinergic Drugs - Pharmacology, Animation. YouTube. [Link]

Sources

- 1. gosset.ai [gosset.ai]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. differencebetween.com [differencebetween.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

Introduction: The Cholinergic System and the Need for Measurement

An In-Depth Technical Guide to Propionylthiocholine Iodide in Neuroscience

This guide provides a comprehensive technical overview of Propionylthiocholine (PTC) iodide, a critical tool for researchers, scientists, and drug development professionals in the field of neuroscience. We will delve into its mechanism of action, substrate specificity, detailed experimental protocols, and key applications, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and choices.

The cholinergic system, pivotal for processes ranging from muscle contraction to memory and learning, is primarily modulated by the neurotransmitter acetylcholine (ACh).[1] The precise regulation of ACh at the synaptic cleft is managed by cholinesterases, enzymes that catalyze its rapid hydrolysis.[2] Two principal types of cholinesterases exist: Acetylcholinesterase (AChE), which is highly specific to acetylcholine and is a key component of neuromuscular junctions and cholinergic brain synapses, and Butyrylcholinesterase (BChE), which has a broader substrate specificity and is found in plasma and various tissues.[3][4][5]

Dysregulation of cholinesterase activity is a hallmark of several neurological conditions, including Alzheimer's disease and myasthenia gravis, and is the target of various toxins like organophosphate pesticides and nerve agents.[6][7][8] Consequently, the accurate quantification of AChE and BChE activity is fundamental to diagnosing disease, screening for therapeutic inhibitors, and in toxicological assessments. This compound serves as an invaluable synthetic substrate for this purpose, enabling robust and quantifiable measurement of cholinesterase activity.[]

Physicochemical Properties of this compound

A foundational understanding of the reagent is critical for its proper use and storage.

| Property | Value |

| Chemical Formula | C₈H₁₈INOS[10] |

| Molecular Weight | 303.20 g/mol [11][12] |

| Appearance | White to light yellow crystalline powder[10] |

| Melting Point | 200-202 °C[10][11] |

| CAS Number | 1866-73-5[11][12] |

| Storage Conditions | Store at -20°C, desiccated and protected from light[10][11][13] |

Mechanism of Action: The Ellman's Assay

The utility of this compound is realized through its application in the Ellman's assay, a reliable and widely adopted colorimetric method for quantifying free thiol groups.[14][15] The assay is a coupled enzymatic reaction:

-

Enzymatic Hydrolysis: In the first step, cholinesterase (either AChE or BChE) present in the biological sample catalyzes the hydrolysis of the thioester bond in Propionylthiocholine. This reaction yields propionate and a thiol-containing molecule, thiocholine.[][]

-

Colorimetric Reaction: The newly formed thiocholine possesses a free sulfhydryl group. This group immediately reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, which is also present in the assay mixture. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide (thiocholine-TNB) and the highly chromogenic 5-thio-2-nitrobenzoate (TNB) anion.[15][17][18] TNB has a distinct yellow color and exhibits a strong absorbance at 412 nm.[6]

The rate of TNB production is directly proportional to the rate of thiocholine formation, which in turn is a direct measure of the cholinesterase activity in the sample.[2]

Substrate Specificity: A Comparative Perspective

The choice of substrate is a critical decision in experimental design, dictated by the specific research question. While structurally similar, thiocholine esters exhibit different affinities and hydrolysis rates by AChE and BChE.

-

Acetylthiocholine (ATCh): Structurally the closest analog to the natural substrate acetylcholine, ATCh is preferentially hydrolyzed by AChE. This makes it the substrate of choice for specifically measuring AChE activity.[1][5]

-

Butyrylthiocholine (BTCh): With a longer acyl group, BTCh is the preferred substrate for BChE, which hydrolyzes it at a much higher rate than ATCh.[5]

-

Propionylthiocholine (PTC): PTC sits between ATCh and BTCh in terms of its structure and specificity. It is hydrolyzed efficiently by both AChE and BChE. This property makes it particularly useful in clinical diagnostics for identifying patients with cholinesterase variants who may experience prolonged paralysis following treatment with certain muscle relaxants. One study concluded that propionylthiocholine was the best substrate for identifying affected individuals with no false positives.

Table 1: Comparative Substrate Specificity of Cholinesterases

| Substrate | Primary Target Enzyme | Vmax (Relative Rate) | Key Application |

| Acetylthiocholine (ATCh) | Acetylcholinesterase (AChE) | High for AChE | Specific measurement of AChE activity.[5][19][20] |

| Propionylthiocholine (PTC) | AChE & BChE | Intermediate for both | General cholinesterase screening; Phenotyping of BChE variants. [] |

| Butyrylthiocholine (BTCh) | Butyrylcholinesterase (BChE) | High for BChE | Specific measurement of BChE activity.[21] |

Note: Kinetic parameters can vary significantly based on enzyme source, purity, pH, and temperature.

Detailed Experimental Protocol: Quantifying Cholinesterase Activity

This protocol provides a robust methodology for measuring cholinesterase activity in a 96-well microplate format. All steps should be performed with careful attention to accuracy in pipetting.

A. Reagent Preparation

-

Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a solution of 0.1 M sodium phosphate. Adjust the pH to 8.0. This slightly alkaline condition is optimal for the reaction of thiocholine with DTNB.[17][22] Some protocols recommend adding 1mM EDTA to chelate divalent metal ions that can cause non-enzymatic oxidation of thiols.[22][23]

-

DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Reaction Buffer. Store this solution in a light-protected tube at 4°C. It is recommended to prepare this solution fresh.[18][22]

-

This compound Stock Solution (75 mM): Prepare the substrate solution in deionized water. The exact concentration may need to be optimized depending on the expected enzyme activity in the sample.

B. Assay Procedure

-

Plate Setup: Designate wells for blanks (Reaction Buffer only), samples, and positive controls (purified AChE or BChE).

-

Reagent Addition: In each well of a clear 96-well plate, add the following in order:

-

150 µL of Reaction Buffer

-

5 µL of DTNB Stock Solution

-

25 µL of your sample (or buffer for the blank).

-

-

Pre-incubation: Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the sample and reagents to equilibrate.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the PTC Iodide Stock Solution to each well.

-

Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance at 412 nm over time (kinetic mode), taking readings every 30-60 seconds for 10-20 minutes.

C. Calculation of Enzyme Activity

-

Determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

Correct the rate by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min) * (Total Assay Volume) / (ε * Path Length * Sample Volume)

-

ΔAbs/min: The rate of absorbance change from step 1.

-

ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm.[17]

-

Path Length: The path length of the light through the well (cm). This is often provided by the plate manufacturer or can be determined empirically. For many 96-well plates, it is not 1 cm and must be corrected.

-

Applications in Neuroscience Research

The measurement of cholinesterase activity using PTC iodide is a cornerstone technique in several areas of neuroscience:

-

Drug Discovery and Development: The assay is a primary high-throughput screening method for identifying and characterizing inhibitors of AChE. Such inhibitors are the main therapeutic strategy for symptomatic treatment of Alzheimer's disease.[6]

-

Toxicology: It is used to assess the neurotoxic effects of compounds that inhibit cholinesterases, such as organophosphate and carbamate pesticides.

-

Clinical Diagnostics: The assay helps in phenotyping individuals with genetic variants of BChE, which is crucial for predicting adverse reactions to certain anesthetics like succinylcholine.[]

-

Fundamental Research: Researchers use this assay to study the role of the cholinergic system in various physiological and pathological processes, including neuroinflammation and neurodegeneration.[8]

Technical Considerations and Troubleshooting

Achieving accurate and reproducible results requires an awareness of potential pitfalls.

-

High Blanks: High absorbance in wells without enzyme can be caused by the spontaneous hydrolysis of PTC or the presence of other free sulfhydryl groups in the sample or buffer.

-

Substrate Inhibition: At very high concentrations, thiocholine ester substrates, including PTC, can inhibit the activity of AChE.

-

Solution: It is essential to determine the optimal substrate concentration by running a substrate titration curve to find the saturating concentration that does not cause inhibition.[]

-

-

Chemical Interference: Compounds in the sample that absorb light at or near 412 nm (e.g., hemoglobin) can interfere.

-

Solution: Include appropriate sample blanks that contain the sample and all reagents except the PTC substrate.

-

-

Buffer Choice: While phosphate buffers are standard, Tris buffers have been reported to interfere with the assay in some cases. It is advisable to validate the chosen buffer system.[22]

Conclusion

This compound is a versatile and robust substrate for the measurement of cholinesterase activity. Its utility in the classic Ellman's assay provides a simple yet powerful method for researchers in basic neuroscience, pharmacology, and clinical diagnostics. A thorough understanding of its mechanism, its specificity relative to other substrates, and the potential for experimental error is paramount for generating high-quality, reliable data. By applying the principles and protocols outlined in this guide, researchers can confidently employ this essential tool to further unravel the complexities of the cholinergic system in health and disease.

References

-

Cepham Life Sciences. (n.d.). Acetylcholinesterase Assay Kit. Retrieved from [Link]

-

Biomax.Ltd. (n.d.). PicoSens™ Acetylcholinesterase (AChE) Activity Assay Kit. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) | Request PDF. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

BMG Labtech. (2018, November). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011, June 17). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). Instruction manual. Retrieved from [Link]

-

PubMed. (n.d.). Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase. Retrieved from [Link]

-

PubMed. (2011, July 14). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations. Retrieved from [Link]

-

ACS Publications. (n.d.). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Three synthetic substrates, namely, acetylthiocholine iodide (ATC),.... Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylthiocholine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Acetylthiocholine | C7H16NOS+ | CID 20544 - PubChem. Retrieved from [Link]

-

Neural Regeneration Research. (n.d.). Rethinking neurodegenerative diseases: neurometabolic concept linking lipid oxidation to diseases in the central nervous system. Retrieved from [Link]

-

medRxiv. (2024, May 27). Using Retinal diagnostics as a Biomarker for Neurodegenerative Diseases: Protocol for a systematic review. Retrieved from [Link]

-

Carney Institute for Brain Science. (n.d.). New biomarkers for neurodegenerative disease. Retrieved from [Link]

-

PubMed. (2023, February 6). Nicotinic acetylcholine receptors: Key targets for attenuating neurodegenerative diseases. Retrieved from [Link]

-

MDPI. (2024, November 4). Neurobiology Research on Neurodegenerative Disorders. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amplite® Colorimetric Acetylcholinesterase Assay Kit | AAT Bioquest [aatbio.com]

- 3. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cephamls.com [cephamls.com]

- 7. Rethinking neurodegenerative diseases: neurometabolic concept linking lipid oxidation to diseases in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptors: Key targets for attenuating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]

- 11. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. goldbio.com [goldbio.com]

- 14. mdpi.com [mdpi.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. scribd.com [scribd.com]

- 19. selleckchem.com [selleckchem.com]

- 20. scbt.com [scbt.com]

- 21. custombiotech.roche.com [custombiotech.roche.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purity of Propionylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Propionylthiocholine iodide (PTCI) is a crucial substrate for the determination of cholinesterase activity, playing a significant role in toxicological studies and the development of anticholinesterase agents. This guide provides a comprehensive overview of the chemical synthesis of PTCI, detailing the underlying principles and experimental protocols. Furthermore, it establishes a robust framework for assessing the purity of the final product through modern analytical techniques, ensuring the reliability and reproducibility of research outcomes.

The Synthetic Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process: the formation of the thioester intermediate, S-2-(dimethylamino)ethyl propionylthioate, followed by its quaternization with methyl iodide. This method offers a clear and efficient route to the desired product.

Step 1: Thioesterification of 2-(Dimethylamino)ethanethiol with Propionyl Chloride

The initial step involves the acylation of 2-(dimethylamino)ethanethiol with propionyl chloride. This reaction forms the thioester bond, a key structural feature of the target molecule.

Causality Behind Experimental Choices:

-

Reaction Type: This is a classic nucleophilic acyl substitution reaction. The sulfur atom of the thiol group in 2-(dimethylamino)ethanethiol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

-

Reagents:

-

2-(Dimethylamino)ethanethiol Hydrochloride: A common and stable starting material for this synthesis. The hydrochloride salt is typically used for ease of handling and stability.

-

Propionyl Chloride: A reactive acylating agent that readily participates in the thioesterification reaction.

-

Base (e.g., Triethylamine or Sodium Hydroxide): The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated during the reaction. This prevents the protonation of the dimethylamino group, which would render it non-nucleophilic, and drives the reaction to completion.

-

Experimental Protocol: Synthesis of S-2-(Dimethylamino)ethyl propionylthioate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanethiol hydrochloride in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Add a stoichiometric equivalent of a base (e.g., triethylamine) to the solution to liberate the free amine.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add propionyl chloride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine to remove the salt byproduct and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-2-(dimethylamino)ethyl propionylthioate.

Diagram of the Synthesis Workflow: Step 1

Caption: Workflow for the synthesis of the thioester intermediate.

Step 2: Quaternization of S-2-(Dimethylamino)ethyl propionylthioate with Methyl Iodide

The second and final step is the quaternization of the tertiary amine group of the thioester intermediate with methyl iodide. This reaction forms the quaternary ammonium salt, yielding this compound.

Causality Behind Experimental Choices:

-

Reaction Type: This is a classic bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menschutkin reaction.[1] The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is the leaving group.[2][3]

-

Reagents:

-

Solvent: A polar aprotic solvent, such as acetonitrile or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the amine.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude S-2-(dimethylamino)ethyl propionylthioate in a suitable organic solvent, such as acetonitrile or acetone, in a round-bottom flask.

-

Add a stoichiometric excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution as a white solid.

-

Monitor the completion of the reaction by TLC.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude this compound can be further purified by recrystallization.

Diagram of the Synthesis Workflow: Step 2

Caption: Workflow for the quaternization and purification of the final product.

Purification: Achieving High-Purity this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Causality Behind Solvent Selection:

-

Solubility Profile: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a less polar solvent in which it is less soluble (like diethyl ether or ethyl acetate) is often effective.

-

Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after cooling).

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add diethyl ether to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of the synthesized this compound is paramount for its use in sensitive biological assays. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[7] A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.[8][9][10]

Causality Behind Method Development:

-

Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, providing good retention and separation of moderately polar organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH and ionic strength, while the organic modifier adjusts the polarity of the mobile phase to achieve optimal separation.[11][12]

-

Detection: The thioester functional group in this compound exhibits UV absorbance, typically around 210-230 nm, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Purity Analysis

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium formate in water, pH 4.5; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in the initial mobile phase composition (e.g., 95:5 A:B) |

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13][14][15]

Expected Chemical Shifts (δ) in ppm (referenced to TMS):

-

¹H NMR (in D₂O):

-

~3.6-3.8 (m, 2H, -S-CH₂-CH₂-N⁺-)

-

~3.2-3.4 (m, 2H, -S-CH₂-CH₂-N⁺-)

-

~3.1 (s, 9H, -N⁺(CH₃)₃)

-

~2.5 (q, 2H, -CO-CH₂-CH₃)

-

~1.1 (t, 3H, -CO-CH₂-CH₃)

-

-

¹³C NMR (in D₂O):

-

~198-200 (C=O)

-

~65-67 (-CH₂-N⁺-)

-

~53-55 (-N⁺(CH₃)₃)

-

~30-32 (-CO-CH₂-)

-

~25-27 (-S-CH₂-)

-

~9-11 (-CH₂-CH₃)

-

The absence of signals corresponding to starting materials or byproducts confirms the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.[16][17]

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion [M]⁺ of Propionylthiocholine (the cation) is expected at m/z 176. The iodide is a counter-ion and will not be observed in the positive ion mode. Key fragmentation pathways would likely involve:

-

Loss of the propionyl group: leading to a fragment at m/z 119.

-

Cleavage of the C-S bond: giving rise to fragments corresponding to the propionyl group and the thiocholine moiety.

-

Fragmentation of the ethyl chain.

The observation of the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure provides strong evidence for the identity and purity of the synthesized this compound.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are fundamental to its reliable application in research and development. The detailed protocols and the rationale behind the experimental choices provided in this guide offer a comprehensive framework for researchers to produce and validate high-quality PTCI. By adhering to these methodologies, scientists can ensure the accuracy and reproducibility of their experimental results, ultimately advancing our understanding of cholinesterase function and inhibition.

References

- Shibukawa, M., Takekoshi, M., & Oguma, K. (1999). Determination of Quaternary Ammonium Compounds by HPLC with a Hydrophilic Polymer Column and Conductometric Detection after Trace Enrichment by Solid Phase Extraction. Chemical Journal of Chinese Universities, 20(S1), 213.

- Thermo Fisher Scientific. (2015). Quick analysis of quaternary ammonium salts by HPLC-UV. AppsLab Library.

- Okeke, Z., et al. (2019). SN2 mechanism of quaternary ammonium salt formation.

- Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(24), 10275-10281.

- Fairman, B., et al. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Journal of the American Society for Mass Spectrometry, 22(7), 1276-1286.

- SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column.

- Fodor, G., & Koczka, K. (1952). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Journal of the Chemical Society (Resumed), 850-854.

- BenchChem. (2025).

- Sommers, A. H. (1973). U.S. Patent No. 3,755,334. Washington, DC: U.S.

- Deady, L. W., & Korytsky, O. L. (1979). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.

- BenchChem. (2025). Application Note: HPLC Analysis for Purity Validation of Synthesized Octanoic Acid Triethanolamine Salt.

- Cama-Marqués, M., et al. (2014). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry A, 118(48), 11406-11420.

- The Organic Chemistry Tutor. (2020, November 25). Amine Synthesis via SN2 [Video]. YouTube.

- Hellsten, M., & Andersson, K. (2005). U.S.

- Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.

- Jasperse, C. P. Reactions of Amines.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Kumar, V., & Sharma, V. (2020). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC.

- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.

- Sharma, S., & Singh, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-08.

- Kim, H., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 735-741.